molecular formula C17H14N4O3 B6014737 N'-[(2-methyl-1H-indol-3-yl)methylene]-4-nitrobenzohydrazide

N'-[(2-methyl-1H-indol-3-yl)methylene]-4-nitrobenzohydrazide

Cat. No.: B6014737
M. Wt: 322.32 g/mol
InChI Key: RMASAYAPJKIVAB-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(2-methyl-1H-indol-3-yl)methylene]-4-nitrobenzohydrazide, also known as MIH-NB, is a synthetic compound that has gained much attention in scientific research due to its potential as a therapeutic agent. MIH-NB belongs to the class of hydrazones and is known for its anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The exact mechanism of action of N'-[(2-methyl-1H-indol-3-yl)methylene]-4-nitrobenzohydrazide is not fully understood, but it is believed to exert its effects by inhibiting various signaling pathways involved in cancer cell proliferation and inflammation. This compound has been shown to inhibit the activity of several enzymes involved in cancer cell growth and survival, including matrix metalloproteinases and cyclooxygenase-2. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in regulating antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects, including inhibition of cancer cell proliferation, induction of apoptosis, and suppression of inflammation. This compound has also been shown to increase the levels of various antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One of the major advantages of N'-[(2-methyl-1H-indol-3-yl)methylene]-4-nitrobenzohydrazide is its potent anticancer activity against various cancer cell lines, making it a promising candidate for the development of new cancer therapeutics. This compound also possesses anti-inflammatory and antioxidant properties, which make it a potential treatment option for inflammatory diseases. However, one of the limitations of this compound is its poor solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of N'-[(2-methyl-1H-indol-3-yl)methylene]-4-nitrobenzohydrazide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its efficacy and safety in animal models. Additionally, the development of novel drug delivery systems for this compound may improve its solubility and bioavailability, making it a more effective therapeutic agent. Finally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential use in the treatment of various diseases.

Synthesis Methods

N'-[(2-methyl-1H-indol-3-yl)methylene]-4-nitrobenzohydrazide can be synthesized via a multi-step process involving the condensation reaction of 2-methylindole-3-carboxaldehyde with 4-nitrobenzohydrazide in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

N'-[(2-methyl-1H-indol-3-yl)methylene]-4-nitrobenzohydrazide has been extensively studied for its potential use in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. Several studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

Properties

IUPAC Name

N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3/c1-11-15(14-4-2-3-5-16(14)19-11)10-18-20-17(22)12-6-8-13(9-7-12)21(23)24/h2-10,19H,1H3,(H,20,22)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMASAYAPJKIVAB-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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